N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14-5-3-4-6-19(14)26-13-18-11-12-20(27-18)21(25)23-17-9-7-16(8-10-17)22-15(2)24/h3-12H,13H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUZQBCVMNACPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the acetamidophenyl group: This step often involves the use of acylation reactions, where an acetamidophenyl derivative is introduced to the furan ring.
Introduction of the methylphenoxy moiety: This can be done through etherification reactions, where a methylphenol derivative reacts with the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 5-Position of the Furan Ring
The 5-position of the furan ring is a critical site for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Lipophilicity: The target compound’s 2-methylphenoxy group likely increases logP compared to polar substituents like acetamido (4C) or sulfamoyl (4D) .
- Biological Implications: Sulfamoyl and nitro substituents in related compounds are associated with diuretic and antibacterial activities, respectively . The target compound’s phenoxy group may shift its pharmacological profile toward anti-inflammatory or kinase inhibition, though experimental validation is needed.
Variations in the Aryl Group Attached to the Carboxamide Nitrogen
The 4-acetamidophenyl group is conserved in some analogs but replaced with other aromatic systems in others:
Key Observations:
- The 4-acetamidophenyl group in the target compound provides a balance of hydrogen-bonding capacity (via acetamido) and aromatic interactions, similar to 4-sulfamoylphenyl analogs .
Physicochemical and Spectroscopic Comparisons
- The phenoxy group may lower the melting point due to reduced polarity.
- NMR Data: For 4C , the ¹H NMR shows distinct signals for acetamido protons (δ 2.05–2.08 ppm) and furan protons (δ 6.37–7.43 ppm). The target compound’s 2-methylphenoxy group would likely exhibit aromatic protons near δ 6.5–7.5 ppm and a methyl singlet at δ ~2.3 ppm.
Biological Activity
N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a synthetic organic compound with a complex structure that includes a furan ring, an acetamidophenyl group, and a methylphenoxy group. Its molecular formula is C21H20N2O4, with a molecular weight of approximately 364.4 g/mol. This compound is classified under carboxamides, which are known for their diverse chemical reactivity and biological activities.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the furan ring, followed by the introduction of the acetamidophenyl and methylphenoxy groups. The detailed synthetic pathway remains proprietary but generally follows standard organic synthesis techniques.
Biological Activity
This compound exhibits various biological activities, making it a compound of significant interest in medicinal chemistry. Key areas of its biological activity include:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties. The presence of the furan ring and acetamido group may enhance the compound's ability to inhibit bacterial growth.
- Anti-inflammatory Effects : Research suggests that derivatives of furan compounds can exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies have shown that related compounds may induce apoptosis in cancer cells, suggesting that this compound could have similar effects.
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activities of structurally similar compounds:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various furan derivatives, revealing that certain modifications led to enhanced activity against Gram-positive bacteria .
- Anti-inflammatory Mechanisms : Research in Phytotherapy Research demonstrated that furan derivatives can inhibit nuclear factor kappa B (NF-kB) activation, leading to reduced inflammation .
- Anticancer Activity : In vitro studies highlighted in Cancer Letters showed that compounds with furan moieties can trigger caspase-dependent apoptosis in various cancer cell lines .
Comparative Analysis
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide | Chlorophenoxy group | Antimicrobial and anticancer properties |
| 5-[(4-bromophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide | Bromophenoxy group | Enhanced lipophilicity; potential anticancer effects |
| 5-{(4-fluorophenoxy)methyl}-N-(3-methoxyphenyl)furan-2-carboxamide | Fluorophenoxy group | Increased metabolic stability; anti-inflammatory effects |
Q & A
Basic: What are the key considerations for optimizing the synthetic pathway of N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide in laboratory settings?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, including amide bond formation and ether coupling. Key optimization parameters include:
- Reaction Conditions : Temperature (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF for solubility), and catalyst use (e.g., HATU for carboxamide activation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., acetonitrile) to achieve >95% purity .
- Yield Improvement : Stepwise monitoring via TLC/HPLC to isolate intermediates and minimize side reactions .
Table 1: Example Reaction Parameters
| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Amidation | HATU, DIPEA | DMF | 25 | 72 |
| Ether Coupling | K₂CO₃ | Acetone | 60 | 65 |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methylphenoxy group in biological activity?
Methodological Answer:
- Analog Synthesis : Replace 2-methylphenoxy with substituents like 4-chloro or 4-fluoro to assess electronic effects .
- Biological Assays :
Table 2: Example SAR Data for Analogues
| Substituent | IC₅₀ (μM, MCF-7) | Binding Energy (kcal/mol, COX-2) |
|---|---|---|
| 2-methylphenoxy | 12.3 | -8.2 |
| 4-chlorophenoxy | 8.7 | -9.1 |
| 4-fluorophenoxy | 10.5 | -8.7 |
Advanced: How can contradictory data on this compound’s solubility and bioavailability be resolved?
Methodological Answer:
Contradictions often arise from varying experimental conditions. A systematic approach includes:
- Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) to quantify logP .
- Bioavailability Enhancement :
- Nanoformulation : Encapsulate in PLGA nanoparticles; assess release kinetics via dialysis .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester) to improve intestinal absorption .
Advanced: What strategies are effective in analyzing conflicting results from target interaction studies?
Methodological Answer:
- Orthogonal Assays : Combine surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Negative Controls : Use scrambled analogs or knockout cell lines to validate specificity .
- Data Reconciliation : Apply cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with activity cliffs .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent oxidation/hydrolysis .
- Stability Monitoring : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced: How can computational methods predict off-target effects or toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
